molecular formula C10H9NO B1265764 6-Amino-1-naphthol CAS No. 23894-12-4

6-Amino-1-naphthol

Cat. No. B1265764
CAS RN: 23894-12-4
M. Wt: 159.18 g/mol
InChI Key: QYFYIOWLBSPSDM-UHFFFAOYSA-N
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Description

6-Amino-1-naphthol, a derivative of naphthol, is an organic compound characterized by an aromatic structure with amino and hydroxyl groups. It is a key intermediate in various chemical syntheses and applications.

Synthesis Analysis

  • Electropolymerization of 5-amino-l-naphthol, a related compound, results in a new conducting polymer with amine and imine links between naphthalene rings, a structure similar to polyaniline (Mostefai et al., 1996).
  • Asymmetric 1-aminoalkylation of electron-rich aromatic compounds like 2-naphthol, using (R)-1-phenylethylamine and aromatic aldehydes in solvent-free conditions, leads to aminoalkylnaphthols (Cimarelli et al., 2001).

Molecular Structure Analysis

  • The structure of polymers derived from 5-amino-1-naphthol shows amine and imine linkages indicative of a polyaniline-like structure, as confirmed by Raman spectroscopy (Mostefai et al., 1996).

Chemical Reactions and Properties

  • In the synthesis of aminoalkylnaphthols, an asymmetric transformation, likely induced by preferential crystallization of one diastereomer, occurs (Cimarelli et al., 2001).
  • The redox properties of poly(5‐amino‐1‐naphthol) films have been investigated, showing reversible transformation of some amine units into imine groups on oxidation (Mostefai et al., 1996).

Physical Properties Analysis

  • The electrochemical synthesis of poly(5-amino 1-naphthol) in aqueous and organic media results in films that are conducting and show well-defined redox systems (Pham et al., 1994).

Chemical Properties Analysis

  • The poly(5-amino 1-naphthol) films, prepared in aqueous medium, are conducting and their electropolymerization occurs via the -NH2 groups, while the -OH groups are not involved (Pham et al., 1994).

Scientific Research Applications

Enzyme Assay Development

6-Amino-1-naphthol plays a role in enzyme assays. Koeppen (1969) developed an assay for carboxylic ester hydrolases using 1-naphthol, derived from the enzymatic hydrolysis of carboxylic esters. This method uses a condensation reaction involving 4-amino-antipyrine, useful in determining 1-naphthol release in various conditions (Koeppen, 1969).

Chemiluminescence Analysis

Al-Tamrah and Townshend (1987) utilized 1-amino-2-naphthol hydrochloride, a compound closely related to 6-amino-1-naphthol, in chemiluminescence analysis. They employed acidic permanganate oxidation in a flow system for the determination of naphthols, demonstrating the analytical applications of these compounds (Al-Tamrah & Townshend, 1987).

Organic Synthesis and Purification

In organic chemistry, 6-amino-1-naphthol derivatives are significant. Periasamy et al. (2001) explored the resolution of racemic amino alcohol derivatives using chiral 1,1'-bi-2-naphthol and boric acid, showing the utility of naphthol derivatives in synthesizing enantiomerically enriched compounds (Periasamy et al., 2001).

Environmental Science and Technology

Kudlich et al. (1999) investigated the aerobic conditions' autoxidation reactions of various substituted o-aminohydroxynaphthalenes, including derivatives similar to 6-amino-1-naphthol. This research is vital in understanding the environmental behavior of these compounds (Kudlich et al., 1999).

Safety And Hazards

6-Amino-1-naphthol can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of 6-Amino-1-naphthol could involve its use in the development of efficient multifunctional material systems (MFMS) due to its stability and the high reactivity of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

6-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYIOWLBSPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178592
Record name 6-Aminonaphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-naphthol

CAS RN

23894-12-4
Record name 6-Amino-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23894-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminonaphthol
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Record name 6-Aminonaphthol
Source EPA DSSTox
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Record name 6-aminonaphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
E Sawicki, TR Hauser, S McPherson - Analytical Chemistry, 1962 - ACS Publications
The spectrophotometric determi-nation of formaldehyde with chromotropic acid has been described in many papers since the original observations of Eegriwe (5). By the same …
Number of citations: 114 pubs.acs.org
KN Ramachandran, R Kaveeshwar, VK Gupta - Talanta, 1993 - Elsevier
A selective procedure for spectrophotometric determination of selenium with 6-amino-1-naphthol-3-sulphonic acid (J-acid) is described. In acidic conditions selenium forms a yellow …
Number of citations: 39 www.sciencedirect.com
KN Ramachandran, VK Gupta - Microchemical journal, 1991 - Elsevier
… The method is based on the reaction of pyridine with cyanogen bromide to form glutaconic aldehyde and its subsequent condensation with 6-amino-1-naphthol-3-sulfonic acid (J-acid) …
Number of citations: 3 www.sciencedirect.com
MK Deb, M Thakur, P Khande - Bulletin of the Chemical Society of Ethiopia, 2007 - ajol.info
… Yellow diazonium cation formed by reaction of nitrite with 6-amino-1-naphthol-3-sulphonic acid is coupled with β-naphthol in strong alkaline medium to yield a pink coloured azo dye. …
Number of citations: 4 www.ajol.info
RJ Chudgar - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
… Of great importance in the dyestuff industry are derivatives of 1-naphthol-3-sulfonic acid, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), J-acid (6-amino-1-naphthol-3-sulfonic …
Number of citations: 48 onlinelibrary.wiley.com
KN Ramachandran, VK Gupta - Chemia analityczna, 1996 - hero.epa.gov
A new method for the determination of parathion-methyl with 6-amino-1-naphthol-3-sulphonic acid in environmental samples | Health & Environmental Research Online (HERO) | US …
Number of citations: 2 hero.epa.gov
Z Wang, ZW Wu - Coloration Technology, 2009 - Wiley Online Library
… Three series of bisazo reactive red dyes were synthesised using 6-amino-1-naphthol-3-sulphonic acid and its derivatives as the coupling components. The dyeing parameters and wash …
Number of citations: 18 onlinelibrary.wiley.com
KU Jagushte, RN Ketkar, C Thakkar… - Available at SSRN … - papers.ssrn.com
… In another example, 2-amino-1-naphthalenesulphonic acid was melted to replace the sulphonic acid group with the hydroxyl group resulting in 6-amino-1naphthol.Further, the reduction …
Number of citations: 0 papers.ssrn.com
P Shivhare, J Raju, VK Gupta - Microchemical journal, 1991 - Elsevier
A new and improved spectrophotometric determination of 2,4-dichlorophenoxy acetic acid (2,4-D) using 6 amino-1-naphthol-3 sulfonic acid (J acid) is described. 2,4-D and J acid …
Number of citations: 2 www.sciencedirect.com
KH Shah, BD Tilak, K Venkataraman - … of the Indian Academy of Sciences …, 1948 - Springer
… Naphthol AS (2-hydroxy-3-naphthanilide) yielded 5∶6∶7∶8-tetrahydro-2-hydroxy-3-naphthanilide and J-acid gave 6-amino-1-naphthol on treatment with Raney nickel. …
Number of citations: 20 link.springer.com

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